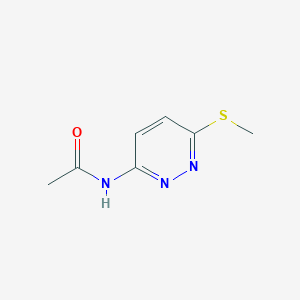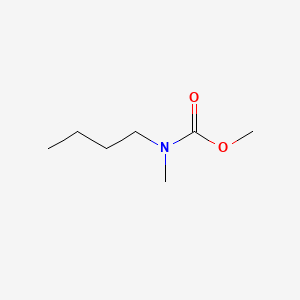![molecular formula C29H40O19 B13814323 [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,beta-Trehalose octaacetate: is a derivative of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond. Trehalose is known for its ability to protect biological structures under stress conditions. Alpha,beta-Trehalose octaacetate is formed by acetylating the hydroxyl groups of trehalose, resulting in a compound with enhanced stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha,beta-Trehalose octaacetate can be synthesized through the acetylation of trehalose. The process typically involves reacting trehalose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of alpha,beta-Trehalose octaacetate .
Industrial Production Methods: Industrial production of alpha,beta-Trehalose octaacetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Alpha,beta-Trehalose octaacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The acetyl groups can be hydrolyzed under acidic or basic conditions to yield trehalose. Reduction reactions can convert the acetyl groups to hydroxyl groups, while substitution reactions can introduce different functional groups .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products:
Hydrolysis: Trehalose.
Reduction: Trehalose with hydroxyl groups.
Substitution: Trehalose derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha,beta-Trehalose octaacetate has a wide range of applications in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent for synthesizing other trehalose derivatives and studying carbohydrate chemistry.
Biology: To investigate the protective effects of trehalose derivatives on biological structures under stress conditions.
Medicine: As a potential therapeutic agent for protecting cells and tissues from damage caused by dehydration, heat, and oxidative stress.
Industry: In the formulation of cosmetics and pharmaceuticals to enhance stability and shelf life
Mecanismo De Acción
The mechanism of action of alpha,beta-Trehalose octaacetate involves its ability to stabilize proteins and cellular membranes. The compound acts as a chemical chaperone, preventing the aggregation and denaturation of proteins under stress conditions. It also induces autophagy, a cellular process that removes damaged proteins and organelles, thereby enhancing cell survival .
Comparación Con Compuestos Similares
- Alpha,alpha-Trehalose octaacetate
- Beta,beta-Trehalose octaacetate
- Trehalose-6-phosphate
- Trehalose-6-phosphate diacetate
Propiedades
Fórmula molecular |
C29H40O19 |
|---|---|
Peso molecular |
692.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H40O19/c1-12(30)9-40-22-20(10-38-13(2)31)46-28(26(44-18(7)36)24(22)42-16(5)34)48-29-27(45-19(8)37)25(43-17(6)35)23(41-15(4)33)21(47-29)11-39-14(3)32/h20-29H,9-11H2,1-8H3/t20-,21-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 |
Clave InChI |
RZCYBSDZZGXDSP-NFBYRGHGSA-N |
SMILES isomérico |
CC(=O)CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
SMILES canónico |
CC(=O)COC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


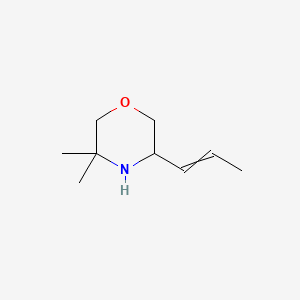
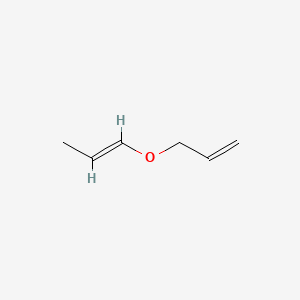
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
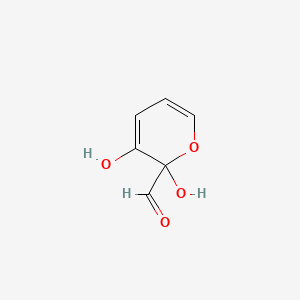
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
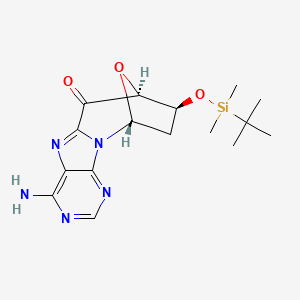

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
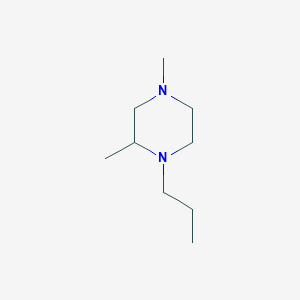
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

